![molecular formula C14H15N3O2 B2511324 4-{2-[甲基(吡嗪-2-基)氨基]乙氧基}苯甲醛 CAS No. 866156-97-0](/img/structure/B2511324.png)

4-{2-[甲基(吡嗪-2-基)氨基]乙氧基}苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

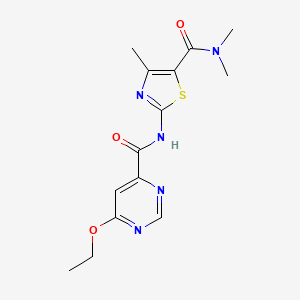

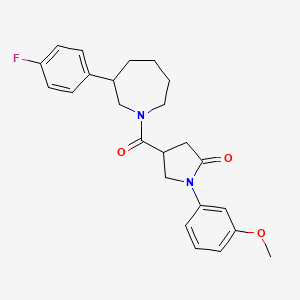

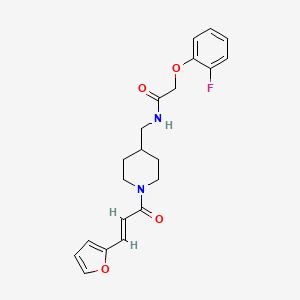

The compound 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is a key intermediate in the synthesis of pharmaceuticals such as Rosiglitazone. It is characterized by the presence of a pyrazinyl group attached to an aminoethoxy moiety, which is further linked to a benzaldehyde structure. This compound is of interest due to its potential applications in medicinal chemistry and its role in the synthesis of drugs targeting metabolic disorders .

Synthesis Analysis

The synthesis of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde has been improved to facilitate industrial manufacturing. The improved method involves the reaction of 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde. Acetonitrile is used as a solvent, and KOH serves as a disacidifying agent. The structure of the synthesized compound is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring the purity and correctness of the target compound .

Molecular Structure Analysis

The molecular structure of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is confirmed through spectroscopic methods such as NMR and MS. These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the compound. The presence of the pyrazinyl and benzaldehyde groups is indicative of a compound that could participate in various chemical reactions, particularly those relevant to pharmaceutical synthesis .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde, the related literature suggests that compounds with similar structures can undergo a variety of chemical transformations. For instance, benzaldehyde derivatives are known to participate in Claisen–Schmidt condensation reactions, which could be relevant for further functionalization of the compound . Additionally, the presence of an amino group could allow for reactions such as acylation or the formation of Schiff bases, which are common in the synthesis of more complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde would be influenced by its functional groups. The benzaldehyde moiety could contribute to the compound's reactivity with nucleophiles, while the ether linkage may affect its solubility in organic solvents. The pyrazinyl group could also impact the compound's electronic properties and its ability to engage in hydrogen bonding. However, specific details regarding the melting point, boiling point, solubility, and stability of the compound are not provided in the papers .

科学研究应用

合成方法的改进

4-{2-[甲基(吡嗪-2-基)氨基]乙氧基}苯甲醛的合成已经过探索,以优化生产工艺。徐云根(2005)改进了罗格列酮的关键中间体的合成方法,后者与该化合物密切相关。该研究通过核磁共振和质谱证实了目标化合物的结构,并得出结论,改进的合成方法适用于工业生产 (徐云根,2005)。

在化学反应中的应用

该化合物的衍生物已用于各种化学反应:

吡喃和吡啶的合成:

- Hai 等人(2017)通过三组分反应合成了 6-氨基-5-氰基-2-甲基-4-芳基-4H-吡喃-3-羧酸乙酯,考察了不同催化剂的作用,包括有机和无机物质以及离子液体 (D. S. Hai 等人,2017)。

- Elinson 等人(2018)发现了一种“溶剂上”多组分反应,将苯甲醛、丙二腈和 4-羟基-6-甲基吡啶-2(1H)-酮转化,表明该化合物在生物医学应用中具有潜力 (M. Elinson 等人,2018)。

抗氧化添加剂的制备:

- Amer 等人(2011)合成了 4-(2-氨基噻唑-4-基)-苯酚的化合物,并评估了衍生物作为润滑油的抗氧化添加剂。本研究展示了该化合物在增强工业产品氧化稳定性方面的潜力 (F. A. Amer 等人,2011)。

席夫碱和杂环化合物的形成:

- 由 4-氨基苯甲酸乙酯合成的席夫碱化合物表现出显着的非线性光学性质,使其成为技术应用中光限制器的候选者 (Hasanain A. Abdullmajed 等人,2021)。

- Gul 等人(2016)以 2-(4-取代苯亚甲基)-2,3-二氢-1H-茚满-1-酮为原料合成了一系列磺酰胺,显示出细胞毒活性并具有作为碳酸酐酶抑制剂的潜力,突出了该化合物在药物发现中的潜力 (H. Gul 等人,2016)。

安全和危害

The safety information for this compound includes several hazard statements such as H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

属性

IUPAC Name |

4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17(14-10-15-6-7-16-14)8-9-19-13-4-2-12(11-18)3-5-13/h2-7,10-11H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLACAMFKAFPCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)